molecular formula C17H18ClN3O3S2 B2469489 (5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034372-83-1

(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No. B2469489
CAS RN: 2034372-83-1
M. Wt: 411.92
InChI Key: MYFDQTINDFXRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O3S2 and its molecular weight is 411.92. The purity is usually 95%.
BenchChem offers high-quality (5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study on the synthesis and antimicrobial activity of new pyridine derivatives highlighted the creation of amide derivatives with variable and modest activity against bacteria and fungi, suggesting potential antimicrobial applications for structurally related compounds (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Antagonist Activity

  • Research on the molecular interaction of an antagonist with the CB1 cannabinoid receptor provides insights into how compounds with specific structural features bind to receptors, influencing their design as receptor modulators or inhibitors (Shim et al., 2002).

Synthesis Techniques and Characterization

  • A study involving the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle demonstrates advanced techniques for characterizing compounds and analyzing their potential biological activities (Prasad et al., 2018).

Drug Development and Inhibitory Effects

  • The discovery and synthesis of novel compounds with selective estrogen receptor modulator (SERM) properties underline the approach to developing drugs with specific biological effects, highlighting the importance of structural modifications to achieve desired activities (Palkowitz et al., 1997).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S2/c1-19-13-4-2-3-5-14(13)21(26(19,23)24)12-8-10-20(11-9-12)17(22)15-6-7-16(18)25-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDQTINDFXRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

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